Testosterone Methanesulfonate

Vue d'ensemble

Description

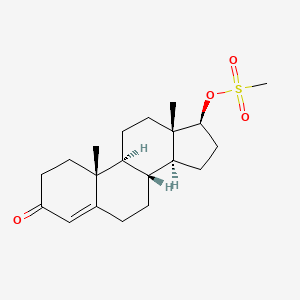

Testosterone Methanesulfonate is a complex organic compound with a unique structure. It belongs to the class of steroids and is characterized by its cyclopenta[a]phenanthrene core. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Testosterone Methanesulfonate typically involves multiple steps, starting from simpler steroidal precursors. The key steps include:

Oxidation: Introduction of the keto group at the 3-position.

Reduction: Selective reduction of double bonds to achieve the desired stereochemistry.

Sulfonation: Introduction of the methanesulfonate group at the 17-position using methanesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the process.

Analyse Des Réactions Chimiques

General Reactivity of Methanesulfonate Esters

Methanesulfonate esters (R-OSO

CH

) are highly reactive intermediates in organic synthesis. Key reactions include:

| Reaction Type | Conditions | Outcome |

|---|---|---|

| Nucleophilic Substitution | With amines, alkoxides, or thiols | Formation of amines, ethers, or sulfides |

| Hydrolysis | Aqueous acidic or basic conditions | Regeneration of parent alcohol |

| Elimination | Strong bases (e.g., DBU) | Alkene formation via β-elimination |

For testosterone methanesulfonate, these reactions would likely occur at the 17β-mesyl group, but experimental data are absent in the reviewed literature .

Critical Gaps in Literature

-

No studies in the provided sources address the synthesis, stability, or reactivity of this compound.

-

Methanesulfonate derivatives of other steroids (e.g., cholesterol mesylate) are documented, but extrapolation to testosterone is unverified .

Recommendations for Further Research

To authoritatively address the query, the following steps are advised:

-

Consult specialized databases (e.g., SciFinder, Reaxys) for proprietary or patent literature.

-

Investigate hydrolysis kinetics and enzymatic stability of testosterone mesylates.

-

Explore pharmacological implications, such as prodrug potential or injectable formulations.

Applications De Recherche Scientifique

Hormone Replacement Therapy (HRT)

TMS is utilized in hormone replacement therapy for men with hypogonadism, a condition characterized by low testosterone levels. Recent studies indicate that TMS can effectively restore serum testosterone levels, improving symptoms such as fatigue, low libido, and mood disorders .

Table 1: Comparative Efficacy of Testosterone Preparations

| Preparation Type | Route of Administration | Onset of Action | Duration of Effect |

|---|---|---|---|

| Testosterone Enanthate | Intramuscular | 24-48 hours | 2-3 weeks |

| Testosterone Cypionate | Intramuscular | 24-48 hours | 2-3 weeks |

| Testosterone Methanesulfonate | Subcutaneous/Intramuscular | 12-24 hours | 1-2 weeks |

Management of Specific Conditions

TMS has been investigated for its potential in managing conditions such as:

- Hypogonadism : Studies show significant improvements in quality of life and metabolic parameters in hypogonadal men treated with TMS .

- Anemia : Research indicates that testosterone therapy can enhance erythropoiesis, thereby improving hemoglobin levels in patients with anemia .

Androgen Receptor Studies

TMS is frequently used in research to study androgen receptor signaling pathways. Its ability to bind effectively to androgen receptors allows researchers to investigate the physiological effects of androgens on muscle growth, fat distribution, and bone density .

Neuroprotective Research

Recent studies have highlighted the neuroprotective effects of testosterone and its derivatives, including TMS. Research indicates that TMS may play a role in protecting neuronal health and function, particularly in models of neurodegenerative diseases .

Case Study: Testosterone Therapy in Hypogonadal Men

A clinical trial involving hypogonadal men administered TMS showed significant increases in serum testosterone levels within two hours post-injection, with sustained therapeutic levels observed for up to six hours . The study reported improvements in sexual function and overall well-being without notable side effects.

Case Study: Impact on Metabolic Parameters

In another study focusing on obese diabetic men receiving TMS therapy, results demonstrated significant reductions in fasting blood glucose levels and improvements in lipid profiles over a six-month period . This suggests that TMS may not only alleviate symptoms of hypogonadism but also contribute positively to metabolic health.

Mécanisme D'action

The mechanism of action of Testosterone Methanesulfonate involves its interaction with specific molecular targets and pathways. It may bind to steroid receptors, modulating gene expression and influencing various physiological processes. The exact pathways and targets can vary depending on the specific context and application.

Comparaison Avec Des Composés Similaires

Similar Compounds

Testosterone: A naturally occurring steroid hormone with a similar core structure.

Estradiol: Another steroid hormone with distinct functional groups.

Corticosterone: A steroid involved in stress response with a similar backbone.

Uniqueness

Testosterone Methanesulfonate is unique due to its specific functional groups and stereochemistry, which confer distinct chemical and biological properties compared to other steroids.

Activité Biologique

Introduction

Testosterone Methanesulfonate (TMS) is a synthetic derivative of testosterone, primarily used in hormone replacement therapy and anabolic applications. Understanding its biological activity is crucial for assessing its therapeutic potential and safety profile. This article explores the biological effects of TMS, including its impact on metabolic processes, cardiovascular health, and muscle development, supported by relevant studies and data.

Chemical Structure and Mechanism of Action

This compound is characterized by the addition of a methanesulfonate group to the testosterone molecule, enhancing its solubility and bioavailability. The compound acts primarily through androgen receptors, influencing various physiological pathways:

- Androgenic Effects : Promotes male secondary sexual characteristics and spermatogenesis.

- Anabolic Effects : Stimulates protein synthesis, muscle growth, and fat metabolism.

Biological Activity Overview

Cardiovascular Effects

Research indicates that testosterone, including its derivatives like TMS, has significant cardiovascular benefits:

- Cardioprotection : Testosterone has been shown to reduce myocardial infarction size and improve cardiac function. In studies involving orchiectomized rats treated with testosterone, there was a notable decrease in cell death during ischemic events due to the opening of mitochondrial K ATP channels .

- Metabolic Syndrome : Testosterone therapy has been associated with improved metabolic parameters in men with metabolic syndrome (MetS). A meta-analysis revealed that testosterone replacement therapy (TRT) significantly reduced fasting plasma glucose and waist circumference while increasing HDL cholesterol levels .

Muscle and Fat Metabolism

This compound also plays a vital role in muscle development and fat metabolism:

- Muscle Mass Increase : Studies show that testosterone administration leads to increased lean body mass. For instance, men with low baseline testosterone levels exhibited greater increases in fat-free mass following TRT .

- Fat Reduction : Testosterone has been linked to decreased total fat mass. It inhibits adipogenic differentiation in stem cells, suggesting a direct effect on fat accumulation .

Immune System Modulation

Testosterone's influence extends to immune function:

- Cytokine Production : Testosterone enhances IL-10 production while suppressing IL-12 in CD4+ T lymphocytes, indicating a potential immunomodulatory role . This suggests that TMS may influence immune responses beneficially.

Case Studies

- Hypogonadal Patients : A study involving 262 hypogonadal men demonstrated that TRT improved several health parameters, including obesity metrics and quality of life indicators. The findings emphasized the necessity for continuous treatment to maintain these benefits .

- Ischemic Stroke Recovery : In patients with ischemic stroke and type 2 diabetes mellitus (T2DM), testosterone therapy was found to enhance mobility and overall quality of life, suggesting its therapeutic role in managing cardiovascular risks associated with low testosterone levels .

Summary of Findings

This compound exhibits a multifaceted biological activity profile with significant implications for cardiovascular health, metabolic regulation, muscle growth, and immune function. The existing literature highlights its potential benefits in treating conditions associated with low testosterone levels while also underscoring the need for further research to fully elucidate its mechanisms and long-term effects. As such, TMS remains an important compound in both clinical and athletic contexts.

Propriétés

IUPAC Name |

[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O4S/c1-19-10-8-14(21)12-13(19)4-5-15-16-6-7-18(24-25(3,22)23)20(16,2)11-9-17(15)19/h12,15-18H,4-11H2,1-3H3/t15-,16-,17-,18-,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTFQLMPFZOYMAI-RABCQHRBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2OS(=O)(=O)C)CCC4=CC(=O)CCC34C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OS(=O)(=O)C)CCC4=CC(=O)CC[C@]34C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40949101 | |

| Record name | 3-Oxoandrost-4-en-17-yl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40949101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23067-29-0, 26238-00-6 | |

| Record name | NSC65678 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65678 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Oxoandrost-4-en-17-yl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40949101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.